molecular formula C13H25NS B090640 Dodecyl isothiocyanate CAS No. 1072-32-8

Dodecyl isothiocyanate

Cat. No. B090640
CAS RN: 1072-32-8
M. Wt: 227.41 g/mol
InChI Key: LPVQVNLMFKGGCH-UHFFFAOYSA-N
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Description

Dodecyl isothiocyanate is a chemical compound that has been utilized as a building block in the synthesis of various organic compounds. It is a versatile reagent that can react with different nucleophiles to form a wide range of derivatives, including thioureas, benzothiazines, quinazolines, benzothiazoles, and others. These derivatives often contain a lauroyl (dodecanoyl) group, which is a hydrocarbon moiety, indicating the compound's utility in introducing long alkyl chains into molecules .

Synthesis Analysis

The synthesis of compounds involving dodecyl isothiocyanate has been demonstrated in the literature. For instance, dodecanoyl isothiocyanate reacts with anthranilic acid to yield thiourea and benzothiazine derivatives in a one-pot reaction. Further cyclization and reactions with various reagents lead to the formation of quinazoline derivatives and other complex structures. The synthesized compounds' structures were confirmed using microanalytical and spectral data, ensuring the reliability of the synthetic routes .

Molecular Structure Analysis

The molecular structure of dodecyl isothiocyanate derivatives can be complex, as seen in the case of bis(octakis(dodecylthio)naphthalocyaninato)europium(III) complexes. These complexes exhibit unique spectroscopic properties, such as the splitting of the Q band in their absorption and magnetic circular dichroism (MCD) spectra. The spectral features are indicative of the molecular transitions and the electronic structure of the complexes, which are influenced by the presence of the dodecylthio substituents .

Chemical Reactions Analysis

Dodecyl isothiocyanate participates in various chemical reactions, leading to a diverse array of products. The compound's reactivity with different nucleophiles allows for the synthesis of multiple derivatives, as mentioned earlier. The reactions include additive reactions with anthranilic acid, cyclization with acetic anhydride, and trans-acylation processes. These reactions demonstrate the compound's versatility in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of dodecyl isothiocyanate derivatives can be influenced by the presence of the dodecyl group. For example, the electrochemical copolymerization of 3-dodecylthiophene with 3-methylthiophene results in copolymers with varying conductivity and solubility properties. The presence of the dodecyl group affects the copolymer's structure, as evidenced by the NMR spectra showing different chemical shifts for the methylene protons . Additionally, molecular dynamics simulations of poly(3-dodecylthiophene) reveal conformational changes with temperature, indicating the flexibility of the alkyl side chains and their impact on the material's properties .

Scientific Research Applications

Isothiocyanates are compounds that exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They also serve as valuable platforms for versatile transformations in synthetic chemistry . Here are some general applications of isothiocyanates:

  • Antimicrobial Applications

    • Isothiocyanates have been found to have antimicrobial properties . They can inhibit the growth of various types of bacteria and fungi, making them useful in the development of new antimicrobial agents.
  • Anti-inflammatory Applications

    • Isothiocyanates also have anti-inflammatory properties . This makes them potentially useful in the treatment of various inflammatory diseases.
  • Anticancer Applications

    • Isothiocyanates have been found to have anticancer properties . They can inhibit the growth of various types of cancer cells, making them potentially useful in the development of new anticancer drugs.
  • Synthetic Chemistry

    • Isothiocyanates, including Dodecyl isothiocyanate, serve as valuable platforms for versatile transformations in synthetic chemistry .
    • For instance, a more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been reported . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as CyreneTM or g-butyrolactone (GBL) under moderate heating (40 C).
    • The outcomes of these experiments typically involve the successful synthesis of isothiocyanates with moderate to high yields (34–95%) .
  • Bioconjugation

    • Isothiocyanates are used as electrophiles in bioconjugates . They can react with amines to form thioureas, which can be used to link biological molecules together.
  • Agriculture

    • Isothiocyanates have been found to have insecticidal activity . This makes them potentially useful in agriculture for pest control.
  • Pest Control

    • Isothiocyanates have been found to have insecticidal activity . This makes them potentially useful in agriculture for pest control.
  • Food Industry

    • Isothiocyanates are found in many cruciferous vegetables and give them their characteristic flavor . They could potentially be used in the food industry as flavoring agents.
  • Cosmetics

    • Due to their antimicrobial properties, isothiocyanates could potentially be used in cosmetics as preservatives .

Safety And Hazards

Dodecyl isothiocyanate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes severe skin burns and eye damage, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur has been developed . This new catalytic reaction was optimized in terms of sustainability, especially considering benign solvents such as Cyrene™ or γ-butyrolactone (GBL) under moderate heating (40 °C) . The versatility of this straightforward procedure was shown by converting 20 different isocyanides under catalytic conditions, while obtaining moderate to high yields (34–95%) .

properties

IUPAC Name

1-isothiocyanatododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NS/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPVQVNLMFKGGCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30147937
Record name 1-Isothiocyanato-dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dodecyl isothiocyanate

CAS RN

1072-32-8
Record name Dodecyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072328
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Isothiocyanato-dodecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30147937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isothiocyanic Acid Dodecyl Ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DODECYL ISOTHIOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/572250J55E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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